![molecular formula C12H9ClN6O5 B11562648 (2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide](/img/structure/B11562648.png)
(2E)-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-N'-nitrohydrazinecarboximidamide
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Overview
Description
(Z)-N-[(E)-{[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-N’'-NITROGUANIDINE is a complex organic compound characterized by its unique structural features This compound contains a furan ring substituted with a 4-chloro-3-nitrophenyl group and a nitroguanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[(E)-{[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-N’'-NITROGUANIDINE typically involves the condensation of 5-(4-chloro-3-nitrophenyl)furfural with nitroguanidine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-[(E)-{[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-N’'-NITROGUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce amino-substituted compounds.
Scientific Research Applications
(Z)-N-[(E)-{[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-N’'-NITROGUANIDINE has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of (Z)-N-[(E)-{[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-N’'-NITROGUANIDINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chloro-2-nitrophenyl)furfural: A related compound with a similar furan ring structure.
Nitroguanidine derivatives: Compounds with similar nitroguanidine moieties.
Uniqueness
(Z)-N-[(E)-{[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}AMINO]-N’'-NITROGUANIDINE is unique due to its specific combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H9ClN6O5 |
---|---|
Molecular Weight |
352.69 g/mol |
IUPAC Name |
1-[(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylideneamino]-2-nitroguanidine |
InChI |
InChI=1S/C12H9ClN6O5/c13-9-3-1-7(5-10(9)18(20)21)11-4-2-8(24-11)6-15-16-12(14)17-19(22)23/h1-6H,(H3,14,16,17)/b15-6+ |
InChI Key |
MQTAMCIMQZJDTP-GIDUJCDVSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=N/N/C(=N\[N+](=O)[O-])/N)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=NNC(=N[N+](=O)[O-])N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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